The synthesis of 9-hydroxybenfluron can be approached through several methods:
The molecular structure of 9-hydroxybenfluron is characterized by a hydroxyl group (-OH) attached to a benzo[c]fluorene backbone. The chemical formula for 9-hydroxybenfluron is , with a molecular weight of approximately 253.3 g/mol.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are often employed to confirm the structure and purity of synthesized 9-hydroxybenfluron.
9-Hydroxybenfluron exhibits cytostatic effects, primarily targeting cancer cells such as murine P388 leukemia and Ehrlich ascites carcinoma cells. Its mechanism involves:
The compound's interaction with cellular components suggests involvement in complex biochemical pathways that regulate cell growth and apoptosis.
Data from NMR spectroscopy provides insights into the chemical environment of protons within the molecule, which aids in understanding its reactivity and interactions.
9-Hydroxybenfluron (HBF) represents a metabolite of the investigational anticancer agent benfluron, distinguished by the introduction of a hydroxyl group at the C9 position of the benzo(c)fluorene core structure. This molecular modification confers distinct biochemical properties that enhance its cytotoxicity toward malignant cells. As an experimental cytostatic compound, HBF has demonstrated significant potential in disrupting cancer cell metabolism through targeted interference with energy production pathways and redox balance. Research over three decades has progressively elucidated its multifaceted mechanisms, positioning it as a compelling candidate for antineoplastic drug development, particularly given its ability to selectively impair metabolic functions in cancer cells while offering avenues for structural optimization [1] [2].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0